Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-
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Overview
Description
Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine derivatives typically involves the cyclization of amino alcohols with aldehydes or ketones. For the specific compound , the synthesis might involve the following steps:
Starting Materials: 3,4-dimethylphenylamine, 4-methylbenzaldehyde, and phenylacetaldehyde.
Cyclization Reaction: The amino group of 3,4-dimethylphenylamine reacts with the carbonyl group of 4-methylbenzaldehyde to form an imine intermediate.
Formation of Oxazolidine Ring: The imine intermediate undergoes intramolecular cyclization with phenylacetaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolidines can lead to the formation of oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
Oxazolidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as chiral auxiliaries and ligands in asymmetric synthesis.
Biology: Studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Investigated for their antimicrobial and anticancer properties.
Industry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxazolidine derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Structurally similar but contain a carbonyl group.
Amino Alcohols: Can be derived from the reduction of oxazolidines.
Imidazolidines: Five-membered rings containing nitrogen but with different substitution patterns.
Uniqueness
The compound “Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-” is unique due to its specific chiral centers and substitution pattern, which can result in distinct chemical and biological properties compared to other oxazolidine derivatives.
Properties
CAS No. |
653600-78-3 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1 |
InChI Key |
PMCXNOIHCLVZPH-WBAXXEDZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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